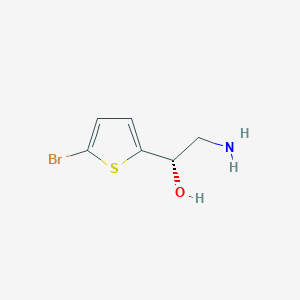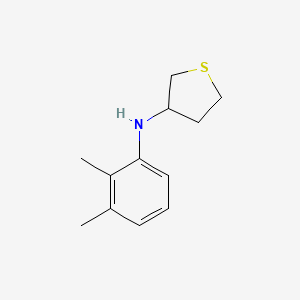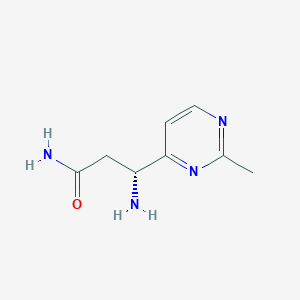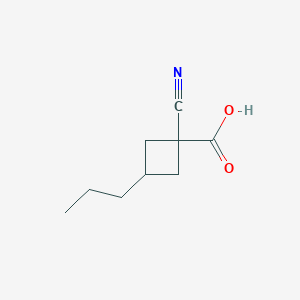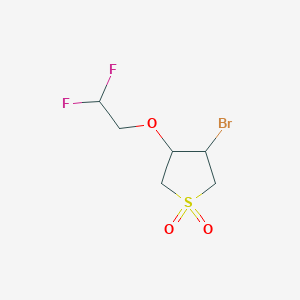
3-Bromo-4-(2,2-difluoroethoxy)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione: is a chemical compound with a unique structure that includes bromine, fluorine, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with bromine and a difluoroethoxy group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
科学的研究の応用
Biology: In biological research, the compound can be used to study the effects of fluorinated and brominated compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism by which 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
- 3-Bromo-4-(2,2-difluoroethoxy)benzoic acid
- 3-Bromo-4-(2,2-difluoroethoxy)aniline
- 3-Bromo-4-(2,2-difluoroethoxy)thiolane 1,1-dioxide
Comparison: Compared to these similar compounds, 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. The presence of the thiolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
分子式 |
C6H9BrF2O3S |
|---|---|
分子量 |
279.10 g/mol |
IUPAC名 |
3-bromo-4-(2,2-difluoroethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9BrF2O3S/c7-4-2-13(10,11)3-5(4)12-1-6(8)9/h4-6H,1-3H2 |
InChIキー |
QOOKICTXHBXZHU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CS1(=O)=O)Br)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)


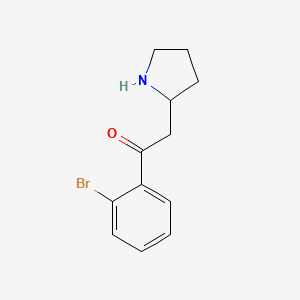
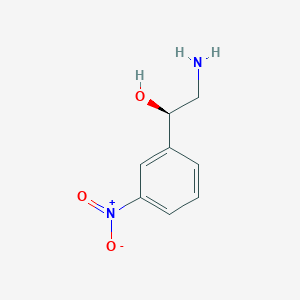


![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)

